molecular formula C32H48N2O12 B12739663 2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate CAS No. 42404-52-4

2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate

Cat. No.: B12739663
CAS No.: 42404-52-4
M. Wt: 652.7 g/mol
InChI Key: IOQMTDVZELDPFR-UHFFFAOYSA-N
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Description

2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by multiple functional groups, including acrylate and carbamate groups, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2,2-bis(((1-oxoallyl)oxy)methyl)butanol, which is then reacted with hexamethylene diisocyanate to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as dibutyltin dilaurate to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The industrial production methods also emphasize safety and environmental considerations, including the management of hazardous by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate undergoes various chemical reactions, including:

    Polymerization: The acrylate groups in the compound can undergo free-radical polymerization to form cross-linked polymer networks.

    Hydrolysis: The carbamate groups can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acrylate groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators like azobisisobutyronitrile for polymerization, acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions include cross-linked polymers, amines, alcohols, and substituted acrylates. These products have diverse applications in materials science, pharmaceuticals, and coatings.

Scientific Research Applications

2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate has several scientific research applications:

    Chemistry: Used as a monomer in the synthesis of advanced polymeric materials with tailored properties.

    Biology: Investigated for its potential as a cross-linking agent in the preparation of hydrogels for tissue engineering.

    Medicine: Explored for its use in drug delivery systems due to its ability to form biocompatible and biodegradable polymers.

    Industry: Applied in the formulation of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of this compound is primarily based on its ability to undergo polymerization and cross-linking reactions. The acrylate groups participate in free-radical polymerization, leading to the formation of three-dimensional polymer networks. The carbamate groups contribute to the compound’s reactivity and ability to form stable linkages with other molecules. These properties make it suitable for applications requiring durable and resilient materials.

Comparison with Similar Compounds

Similar Compounds

    Trimethylolpropane triacrylate: Similar in structure but with three acrylate groups instead of the complex carbamate functionality.

    Dipentaerythritol hexaacrylate: Contains multiple acrylate groups and is used in similar applications but lacks the specific reactivity of the carbamate groups.

Uniqueness

The uniqueness of 2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate lies in its combination of acrylate and carbamate groups, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring precise control over polymerization and cross-linking processes.

Properties

CAS No.

42404-52-4

Molecular Formula

C32H48N2O12

Molecular Weight

652.7 g/mol

IUPAC Name

[2-[6-[2,2-bis(prop-2-enoyloxymethyl)butoxycarbonylamino]hexylcarbamoyloxymethyl]-2-(prop-2-enoyloxymethyl)butyl] prop-2-enoate

InChI

InChI=1S/C32H48N2O12/c1-7-25(35)41-19-31(11-5,20-42-26(36)8-2)23-45-29(39)33-17-15-13-14-16-18-34-30(40)46-24-32(12-6,21-43-27(37)9-3)22-44-28(38)10-4/h7-10H,1-4,11-24H2,5-6H3,(H,33,39)(H,34,40)

InChI Key

IOQMTDVZELDPFR-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)NCCCCCCNC(=O)OCC(CC)(COC(=O)C=C)COC(=O)C=C

Origin of Product

United States

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